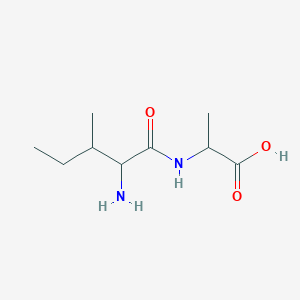

Isoleucylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’isoleucylalanine est un dipeptide composé des acides aminés isoleucine et alanine.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’isoleucylalanine implique généralement le couplage de l’isoleucine et de l’alanine par la formation d’une liaison peptidique. Cela peut être réalisé en utilisant des techniques standard de synthèse peptidique, telles que la synthèse peptidique en phase solide (SPPS) ou la synthèse en phase solution. Les conditions réactionnelles impliquent souvent l’utilisation de réactifs de couplage comme la dicyclohexylcarbodiimide (DCC) ou la N,N’-diisopropylcarbodiimide (DIC) en présence d’une base comme la N-méthylmorpholine (NMM) ou la diisopropyléthylamine (DIPEA).

Méthodes de production industrielle : La production industrielle d’this compound peut impliquer des techniques de synthèse peptidique à grande échelle, utilisant des synthétiseurs peptidiques automatisés pour obtenir des rendements et une pureté élevés. Le processus peut également inclure des étapes de purification telles que la chromatographie liquide haute performance (HPLC) pour garantir la qualité du produit final.

Analyse Des Réactions Chimiques

Types de réactions : L’isoleucylalanine peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l’hydrure d’aluminium et de lithium peuvent être utilisés pour réduire des groupes fonctionnels spécifiques au sein du composé.

Substitution : Des réactions de substitution nucléophile peuvent se produire, où les nucléophiles remplacent des atomes ou des groupes spécifiques au sein de la molécule.

Réactifs et conditions courantes :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Substitution : Divers nucléophiles en fonction de la réaction de substitution spécifique.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés oxydés de l’this compound, tandis que la réduction peut produire des formes réduites du composé.

4. Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études sur la formation et la stabilité des liaisons peptidiques.

Biologie : Enquêté sur son rôle dans la structure et la fonction des protéines, ainsi que sur ses effets potentiels sur les processus cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment son utilisation comme élément constitutif des médicaments à base de peptides.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans divers procédés industriels.

Applications De Recherche Scientifique

Isoleucylalanine has several scientific research applications, including:

Chemistry: Used as a model compound in studies of peptide bond formation and stability.

Biology: Investigated for its role in protein structure and function, as well as its potential effects on cellular processes.

Medicine: Explored for its potential therapeutic applications, including its use as a building block for peptide-based drugs.

Industry: Utilized in the development of novel materials and as a component in various industrial processes.

Mécanisme D'action

Le mécanisme d’action de l’isoleucylalanine implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des systèmes biologiques. En tant que dipeptide, il peut être incorporé dans les protéines ou agir comme une molécule de signalisation, influençant divers processus cellulaires. Les cibles et voies moléculaires exactes impliquées dépendent du contexte spécifique dans lequel l’this compound est utilisée .

Composés similaires :

Alanine-Isoleucine (Ala-Ile) : Un autre dipeptide aux propriétés structurales similaires.

Isoleucine-Isoleucine (Ile-Ile) : Un dipeptide composé de deux molécules d’isoleucine.

Diphénylalanine (Phe-Phe) : Un dipeptide bien étudié connu pour ses propriétés mécaniques, électriques et optiques uniques.

Unicité : L’this compound est unique en raison de sa combinaison spécifique d’isoleucine et d’alanine, qui confère des propriétés structurales et fonctionnelles distinctes.

Comparaison Avec Des Composés Similaires

Alanine-Isoleucine (Ala-Ile): Another dipeptide with similar structural properties.

Isoleucine-Isoleucine (Ile-Ile): A dipeptide composed of two isoleucine molecules.

Diphenylalanine (Phe-Phe): A well-studied dipeptide known for its unique mechanical, electrical, and optical properties.

Uniqueness: Isoleucylalanine is unique due to its specific combination of isoleucine and alanine, which imparts distinct structural and functional properties

Propriétés

IUPAC Name |

2-[(2-amino-3-methylpentanoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-4-5(2)7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFDOSNHHZGBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Isoleucyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028900 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)

![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)

![1,3-dimethyl-5-{4-[2-(morpholin-4-yl)-2-oxoethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12504044.png)

![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)

![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)

![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)

![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)

![Imidazo[5,1-c]naphtho[2,1-e][1,2,4]triazine-1-carbohydrazide](/img/structure/B12504121.png)